![molecular formula C6H5BN2O3 B13993911 [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid](/img/structure/B13993911.png)
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid is a heterocyclic compound that contains both an oxazole and a pyridine ring fused together
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid typically involves the formation of the oxazole and pyridine rings followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors under specific conditions to form the oxazole-pyridine core. The boronic acid group can then be introduced via borylation reactions, often using boron reagents such as boronic esters or boranes .
Industrial Production Methods
Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow chemistry and automated synthesis techniques to optimize reaction conditions and minimize waste .
Analyse Chemischer Reaktionen
Types of Reactions
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxazole-pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole-pyridine core.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling reactions typically yield biaryl compounds, while oxidation reactions may produce oxazole-pyridine derivatives with various functional groups .
Wissenschaftliche Forschungsanwendungen
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of [1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid involves its interaction with specific molecular targets. In coupling reactions, the boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts . In biological systems, its derivatives may interact with enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[1,3]Oxazolo[4,5-b]pyridin-2-ylpiperidine-4-carboxylic acid
- 6-Bromo-3H-oxazolo[4,5-b]pyridin-2-one
- 4-Bromo-2-(tert-butyl)oxazolo[4,5-c]pyridine-7-carboxylic acid
Uniqueness
[1,3]Oxazolo[4,5-b]pyridin-2-ylboronic acid is unique due to its boronic acid group, which allows it to participate in a wide range of coupling reactions. This makes it a valuable reagent in organic synthesis and a versatile building block for the development of new compounds .
Eigenschaften
Molekularformel |
C6H5BN2O3 |
|---|---|
Molekulargewicht |
163.93 g/mol |
IUPAC-Name |
[1,3]oxazolo[4,5-b]pyridin-2-ylboronic acid |
InChI |
InChI=1S/C6H5BN2O3/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3,10-11H |
InChI-Schlüssel |
ABGQFNZBEMFAPI-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=NC2=C(O1)C=CC=N2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


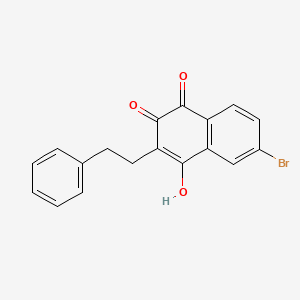
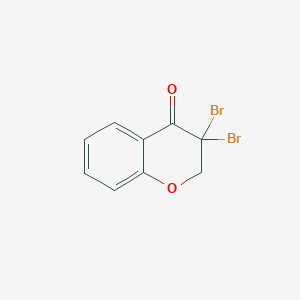
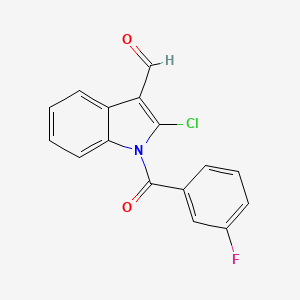
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B13993852.png)
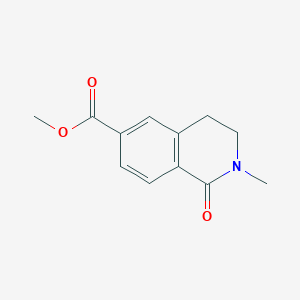

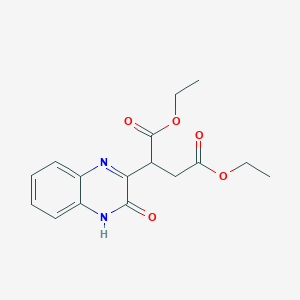
![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)

![3,9-Bis(diethoxyphosphorylmethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B13993886.png)

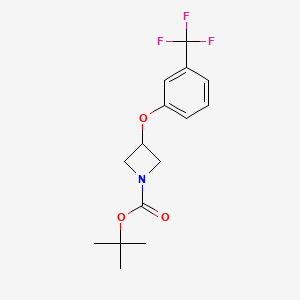
![[2-(Benzenesulfonyl)-1-iodoethyl]benzene](/img/structure/B13993894.png)

